![molecular formula C35H38N2O5 B1670831 (4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one CAS No. 151867-81-1](/img/structure/B1670831.png)
(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one
Overview
Description
XM-323, also known as DMP 323, is a potent non-peptide cyclic urea inhibitor of the human immunodeficiency virus (HIV) protease. It is effective against both HIV type 1 and type 2. XM-323 was designed using structural information and database searching, and it competitively inhibits the cleavage of both peptide and HIV-1 gag polyprotein substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XM-323 involves the formation of a cyclic urea structure. The key steps include the reaction of appropriate amines with isocyanates to form the urea linkage, followed by cyclization to form the cyclic urea core. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are often carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of XM-323 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
XM-323 undergoes several types of chemical reactions, including:
Oxidation: XM-323 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert XM-323 to its reduced forms.
Substitution: Various substitution reactions can occur at the cyclic urea core or the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild to moderate conditions
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of XM-323, as well as various substituted analogs. These products can have different biological activities and properties compared to the parent compound .
Scientific Research Applications
Anti-HIV Activity
Research indicates that this compound exhibits anti-HIV properties, making it a candidate for further development in antiviral therapies. Its structure allows it to interact with viral components effectively, potentially inhibiting viral replication and entry into host cells .
Metabolite Role
The compound has been identified as a metabolite in various biological systems. Understanding its metabolic pathways can provide insights into its efficacy and safety profiles in therapeutic applications .
Synthesis and Derivatives
The synthesis of (4R,5S,6S,7R)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one involves complex organic reactions that yield derivatives with enhanced biological activity. For instance:
- Derivative Synthesis : Modifications to the benzyl groups or hydroxymethyl substituents can lead to compounds with improved pharmacokinetic properties or selectivity for specific biological targets.
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral efficacy of this compound demonstrated significant inhibition of HIV replication in vitro. The results indicated that the compound could disrupt the viral life cycle at multiple stages .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of diazepanones has shown that modifications to the hydroxyl groups can enhance binding affinity to viral proteins. This insight is crucial for designing more potent derivatives of this compound .
Potential Applications in Drug Development
Given its promising pharmacological profile and the ability to synthesize derivatives with tailored properties, this compound holds potential for:
- Antiviral Drug Development : Targeting HIV and potentially other viruses.
- Therapeutic Agents : Exploring its use in treating diseases related to metabolic dysfunctions due to its role as a metabolite.
Mechanism of Action
XM-323 exerts its effects by competitively inhibiting the HIV protease enzyme. It binds to the active site of the protease, preventing the cleavage of peptide and HIV-1 gag polyprotein substrates. This inhibition disrupts the maturation of the virus, thereby reducing its infectivity. The molecular targets of XM-323 include the active site residues of the HIV protease, and the pathways involved are related to viral replication and protein processing .
Comparison with Similar Compounds
Similar Compounds
A-80987: Another potent HIV protease inhibitor with similar efficacy.
Ro-31-8959: A highly effective HIV protease inhibitor with comparable potency to XM-323
Uniqueness of XM-323
XM-323 is unique due to its non-peptide cyclic urea structure, which provides high specificity for the HIV protease and minimal inhibition of mammalian proteases. This specificity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Biological Activity
The compound (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one is a member of the diazepan family and has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.
- Molecular Formula : C27H38N2O3
- Molecular Weight : 438.602 g/mol
- Density : 1.109 g/cm³
- Boiling Point : 582.5 °C at 760 mmHg
- Flash Point : 306.1 °C
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities including:
- Antiproliferative Effects : Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines.
- Topoisomerase Inhibition : Some benzopsoralens have been noted for their ability to inhibit topoisomerase II, which is crucial for DNA replication and repair.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Antiproliferative | Inhibits growth of mammalian cells in vitro |
Topoisomerase Inhibition | Disruption of DNA replication processes |
Phototoxicity | Low mutagenic activity observed; potential use in photochemotherapy |
Case Studies and Research Findings
-
Antiproliferative Activity :
A study published in PubMed highlighted the antiproliferative effects of hydroxymethyl derivatives on mammalian cells. The results indicated significant inhibition of cell proliferation when exposed to these compounds under dark conditions. The mechanism was linked to the inhibition of topoisomerase II activity . -
Mechanism of Action :
Further investigations into the molecular mechanisms revealed that these compounds do not induce interstrand cross-links in DNA but rather lead to double-strand breaks in yeast models. This suggests a unique pathway for their action compared to traditional chemotherapeutics . -
Photochemotherapy Potential :
The benzopsoralens' ability to function effectively under UVA activation positions them as candidates for photochemotherapy applications. Their low mutagenic activity also contributes to their safety profile in potential therapeutic settings .
Properties
CAS No. |
151867-81-1 |
---|---|
Molecular Formula |
C35H38N2O5 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-1,3-diazepan-2-one |
InChI |
InChI=1S/C35H38N2O5/c38-23-29-15-11-27(12-16-29)21-36-31(19-25-7-3-1-4-8-25)33(40)34(41)32(20-26-9-5-2-6-10-26)37(35(36)42)22-28-13-17-30(24-39)18-14-28/h1-18,31-34,38-41H,19-24H2/t31-,32-,33+,34+/m1/s1 |
InChI Key |
XCVGQMUMMDXKCY-WZJLIZBTSA-N |
SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)CO)CC4=CC=C(C=C4)CO)CC5=CC=CC=C5)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC=C(C=C3)CO)CC4=CC=C(C=C4)CO)CC5=CC=CC=C5)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)CO)CC4=CC=C(C=C4)CO)CC5=CC=CC=C5)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
151867-81-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
hexahydro-5,6-bis(hydroxy)-1,3-bis((4-(hydroxymethyl)phenyl)methyl)-4,7-bis(phenylmethyl)-2H-1,3-diazepin-2-one XM 323 XM-323 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.